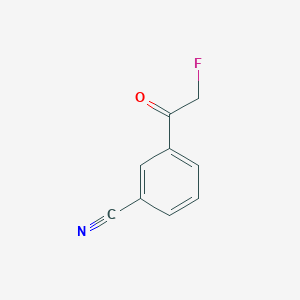

![molecular formula C21H16FNO3 B2826596 2-(4-fluorophenyl)-2-oxoethyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate CAS No. 485347-47-5](/img/structure/B2826596.png)

2-(4-fluorophenyl)-2-oxoethyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

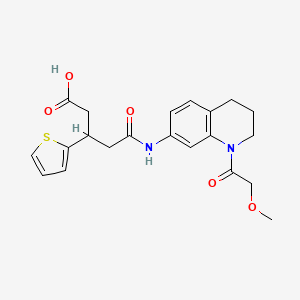

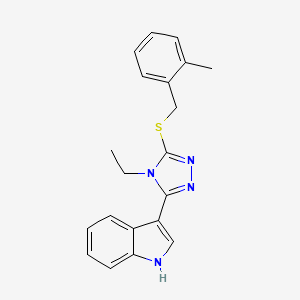

The compound “2-(4-fluorophenyl)-2-oxoethyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate” is a complex organic molecule that contains several functional groups and structural features. It has a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . The quinoline core is substituted at the 9-position with a carboxylate group, which is further substituted with a 2-oxoethyl group. This 2-oxoethyl group is connected to a 4-fluorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinoline core would have a planar, aromatic structure, while the substituents would add complexity to the overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxylate group could participate in acid-base reactions, while the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the carboxylate group could make the compound polar and potentially soluble in water .Aplicaciones Científicas De Investigación

Macromolecular Adduct Formation and Metabolism This compound is part of a class of heterocyclic amines, which are studied for their interaction with DNA and proteins, forming macromolecular adducts. These interactions are significant as they relate to the dosimetry of protein and DNA adduct formation by low doses of these compounds in humans and animals. For instance, protein and DNA adduct levels in rodents are dose-dependent, and metabolite profiles differ substantially between humans and rodents for both MeIQx and PhIP, indicating varying degrees of bioactivation and detoxification between species. This highlights the importance of understanding the metabolic pathways of these compounds in different organisms (Turteltaub et al., 1999).

Carcinogenicity and Dietary Exposure The presence of certain heterocyclic amines in the urine of individuals consuming normal diets, but not in those receiving parenteral alimentation, indicates continuous exposure to these compounds through food. This exposure is of concern due to the carcinogenic potential of these compounds, as evidenced by studies conducted on rodents. Understanding the levels of these compounds in human tissues and their metabolic pathways is crucial for assessing potential health risks (Ushiyama et al., 1991).

Biomonitoring and Metabolite Analysis Analyzing and quantifying the metabolites of heterocyclic aromatic amines like MeIQx in human urine provides insight into human exposure levels and the contribution of N-oxidation to the metabolism of these compounds in vivo. This type of biomonitoring is essential for understanding the metabolism and potential health effects of these compounds, as the variability in the proportion of the dose excreted among subjects may reflect differences in enzyme activity, impacting the overall risk and toxicity profiles (Stillwell et al., 1999).

Metabolic Pathways and Enzymatic Activity The metabolic pathways and enzymatic activity related to the conversion of dietary heterocyclic amines to their proximate carcinogens are significant for understanding the bioactivation and detoxification processes in humans. Studies involving selective enzyme inhibitors, like furafylline, show that CYP1A2-catalyzed metabolism is a major route of metabolism for these compounds in humans, primarily through N-hydroxylation. This information is crucial for assessing the potential risks associated with the dietary intake of heterocyclic amines and for developing strategies to minimize exposure (Boobis et al., 1994).

Mecanismo De Acción

Propiedades

IUPAC Name |

[2-(4-fluorophenyl)-2-oxoethyl] 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FNO3/c22-14-10-8-13(9-11-14)19(24)12-26-21(25)20-15-4-1-2-6-17(15)23-18-7-3-5-16(18)20/h1-2,4,6,8-11H,3,5,7,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTMJBZFTFTOAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C3N=C2C1)C(=O)OCC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B2826520.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2826521.png)

![2-hydroxy-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B2826527.png)